D-Val-Leu-Lys-Chloromethylketone

Serine Protease Inhibition Thrombin Chloromethylketone

D-Val-Leu-Lys-chloromethylketone (CAS 75590-15-7) is a covalent, irreversible thrombin inhibitor with 100–10,000-fold selectivity over factor Xa and urokinase (k₂/Ki = 2.3 × 10³ M⁻¹s⁻¹). Its D-Val-Leu-Lys sequence and chloromethylketone warhead alkylate the active-site serine, forming a stable enzyme-inhibitor complex—unlike generic chloromethylketones (Ala-Phe-Lys-CH₂Cl) or reversible agents (aprotinin, tranexamic acid). Validated for X-ray crystallography (PRSS57, 3.07 Å) and MS-based active-site mapping. Supplied as ≥95% pure lyophilized white powder, stable ≥3 years at −20°C. The definitive tool for unambiguous thrombin blockade in coagulation research, ex vivo plasma preparation, and structural biology.

Molecular Formula C18H35ClN4O3
Molecular Weight 390.9 g/mol
Cat. No. B1336821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Val-Leu-Lys-Chloromethylketone
Molecular FormulaC18H35ClN4O3
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N
InChIInChI=1S/C18H35ClN4O3/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26)/t13-,14-,16+/m0/s1
InChIKeyBFFGVNDZOIYMKV-OFQRWUPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Val-Leu-Lys-Chloromethylketone: A Tripeptide Chloromethylketone with Divergent Serine Protease Inhibition Profile


D-Val-Leu-Lys-chloromethylketone (CAS 75590-15-7) is a synthetic tripeptide chloromethylketone that functions as an irreversible serine protease inhibitor. Unlike its closely related p-nitroanilide analog which serves as a poor substrate, the chloromethylketone derivative exhibits a striking divergence in target selectivity, being a very efficient inhibitor of human thrombin while remaining a poor inhibitor of factor Xa and urokinase [1]. This compound is characterized by a covalent warhead that alkylates the active-site serine residue, forming a stable enzyme-inhibitor complex [1]. It is supplied as a white powder with ≥90% purity by HPLC and requires storage at −20°C .

Why Generic Substitution with Other Tripeptide Chloromethylketones or Reversible Inhibitors Is Not Advisable for D-Val-Leu-Lys-Chloromethylketone


The tripeptide sequence of D-Val-Leu-Lys-chloromethylketone is not a generic serine protease inhibitor; rather, its precise amino acid composition and D-configuration confer a unique selectivity profile that cannot be replicated by other chloromethylketones. Studies comparing D-Val-Leu-Lys-CH2Cl with Ala-Phe-Lys-CH2Cl and Glu-Phe-Lys-CH2Cl reveal that while the latter compounds are 100–10,000-fold weaker inhibitors of thrombin, D-Val-Leu-Lys-CH2Cl stands out as a highly efficient thrombin inhibitor [1]. Furthermore, substitution with reversible inhibitors like aprotinin or lysine analogs (e.g., tranexamic acid) introduces different kinetic and mechanistic properties, as these agents do not form covalent adducts and exhibit distinct selectivity patterns [2]. Therefore, generic interchange without consideration of these quantitative differences would compromise experimental reproducibility and data interpretation.

Quantitative Evidence Guide: How D-Val-Leu-Lys-Chloromethylketone Differentiates from Analogs and Alternatives


Divergent Thrombin Inhibition Efficiency of D-Val-Leu-Lys-CH2Cl vs. Other Tripeptide Chloromethylketones

In a head-to-head kinetic study of tripeptide lysyl chloromethylketones, D-Val-Leu-Lys-CH2Cl was identified as a very efficient inhibitor of thrombin, whereas the homologous compounds Ala-Phe-Lys-CH2Cl and Glu-Phe-Lys-CH2Cl were 100–10,000 times weaker [1].

Serine Protease Inhibition Thrombin Chloromethylketone

Comparison of Thrombin Inhibition Potency: D-Val-Leu-Lys-CH2Cl vs. PPACK (D-Phe-Pro-Arg-CH2Cl)

The second-order rate constant (k2/Ki) for inhibition of human thrombin by D-Val-Leu-Lys-CH2Cl is 2.3 × 10³ M⁻¹s⁻¹ . In contrast, the archetypal thrombin inhibitor PPACK exhibits a k2/Ki of 1.1 × 10⁷ M⁻¹s⁻¹ under similar conditions [1].

Thrombin Inhibitor Kinetic Constant Covalent Inhibitor

Covalent Irreversible Inhibition by D-Val-Leu-Lys-CH2Cl vs. Reversible Inhibition by Aprotinin

D-Val-Leu-Lys-CH2Cl inhibits serine proteases via covalent alkylation of the active-site serine, forming a stable, irreversible enzyme-inhibitor complex [1]. In contrast, aprotinin is a reversible, tight-binding inhibitor of plasmin with a Ki of 0.419 ± 0.060 nM [2].

Mechanism of Inhibition Covalent Inhibitor Plasmin

Selectivity Profile of D-Val-Leu-Lys-CH2Cl Across Serine Proteases Compared to Other Thrombin Inhibitors

Kinetic analysis reveals that D-Val-Leu-Lys-CH2Cl is a very poor inhibitor of factor Xa and urokinase, being 100–10,000 times weaker against these enzymes [1]. This selectivity contrasts with inhibitors like PPACK, which also potently inhibits factor Xa (Ki ≈ 0.2 nM) [2].

Selectivity Factor Xa Urokinase

Product Quality and Storage Specifications for D-Val-Leu-Lys-Chloromethylketone

Commercially available D-Val-Leu-Lys-chloromethylketone is certified with a purity of ≥90% by HPLC and is provided as a white powder . The compound is stable for 3 years when stored at −20°C as a lyophilized powder; stock solutions in DMSO or aqueous buffers should be aliquoted and stored at −80°C for up to 6 months .

Quality Control Storage Procurement

Recommended Research and Industrial Application Scenarios for D-Val-Leu-Lys-Chloromethylketone Based on Quantitative Evidence


Selective Thrombin Inhibition in Coagulation Cascade Studies

D-Val-Leu-Lys-CH2Cl is ideal for experiments requiring potent, irreversible thrombin inhibition without cross-reactivity against factor Xa. Its 100–10,000-fold lower potency toward factor Xa and urokinase [1] ensures that observed anticoagulant effects can be confidently attributed to thrombin blockade, making it a preferred tool for dissecting the coagulation cascade in vitro and ex vivo.

Covalent Labeling of Serine Proteases for Structural Biology

The covalent, irreversible binding mechanism of D-Val-Leu-Lys-CH2Cl [1] makes it an excellent probe for X-ray crystallography and mass spectrometry-based active-site mapping. Its stable enzyme-inhibitor complex has been successfully used to determine the structure of neutrophil serine protease 4 (PRSS57) at 3.07 Å resolution [2], demonstrating utility in structural biology workflows.

Anticoagulant Tool in Ex Vivo Blood Sample Processing

With a defined thrombin inhibition potency (k2/Ki = 2.3 × 10³ M⁻¹s⁻¹) and proven stability as a lyophilized powder for ≥3 years at −20°C , D-Val-Leu-Lys-CH2Cl is a reliable anticoagulant for ex vivo blood collection and plasma preparation. Its covalent action prevents clot formation during sample handling and storage, ensuring integrity of downstream coagulation assays.

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